ASK1 Inhibitory Potency: The Critical Role of the 4-Bromophenyl-Furan Moiety (N3-Derivative Comparison)
The unsubstituted parent compound serves as the foundational scaffold for the most potent ASK1 inhibitors in its class. While the parent compound itself lacks a reported IC50, its direct N3-substituted derivative, 4-((5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid, achieves an ASK1 IC50 of 0.2 µM, representing a sub-micromolar potency that is directly enabled by the core structure [1]. The SAR study across 33 derivatives confirms the essentiality of the 4-bromophenyl-furan moiety, as modifications to this region drastically reduce activity. This positions the parent compound as the indispensable, high-fidelity starting material for developing proprietary, high-potency ASK1 inhibitors [1].
| Evidence Dimension | ASK1 Inhibition (IC50) |
|---|---|
| Target Compound Data | Scaffold for ASK1 inhibition; specific IC50 of parent not reported in primary literature. |
| Comparator Or Baseline | N3-butanoic acid derivative: IC50 = 0.2 µM [1]. Other SAR derivatives show >10-fold reduction in potency with core modifications. |
| Quantified Difference | The core scaffold is essential; N3-derivatization from the parent compound can yield sub-micromolar inhibitors. |
| Conditions | In vitro kinase assay using human ASK1 protein kinase, MBP substrate, and liquid scintillation counting. |
Why This Matters
Procuring the unsubstituted parent scaffold allows researchers to explore novel N3-derivatizations for patentable ASK1 inhibitors with potentially superior potency and selectivity over a fixed derivative.
- [1] Volynets, G. P., Bdzhola, V. G., Golub, A. G., Synyugin, A. R., Chekanov, M. A., Kukharenko, O. P., & Yarmoluk, S. M. (2013). Rational design of apoptosis signal-regulating kinase 1 inhibitors: Discovering novel structural scaffold. European Journal of Medicinal Chemistry, 61, 104-115. View Source
